

# Spectroscopic and Methodological Profile of N-Methoxyanhydrovobasinediol: A Technical Guide

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Compound of Interest

Compound Name: N-Methoxyanhydrovobasinediol

Cat. No.: B12442164

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Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS) for **N-Methoxyanhydrovobasinediol** did not yield any publicly available results. The following technical guide is a template designed for researchers, scientists, and drug development professionals, outlining the standard presentation of such data and associated methodologies. The provided tables contain placeholder data, and the diagrams illustrate hypothetical scenarios.

## Spectroscopic Data Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **N-Methoxyanhydrovobasinediol** would be heavily reliant on one and two-dimensional NMR spectroscopy.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **N-Methoxyanhydrovobasinediol** (Placeholder Data) (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.50	d	8.0	1H	Н-9
7.20	t	7.5	1H	H-11
7.10	t	7.5	1H	H-10
6.90	d	8.0	1H	H-12
4.50	S	-	1H	H-17
3.90	S	-	3H	N-OCH₃
3.60	m	-	1H	H-3
3.40	dd	12.0, 4.0	1H	Η-5α

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **N-Methoxyanhydrovobasinediol** (Placeholder Data) (125 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Carbon Type	Assignment
170.5	С	C-22
140.0	С	C-13
135.8	С	C-8
128.2	СН	C-11
121.0	СН	C-10
119.5	СН	C-9
110.0	СН	C-12
80.5	С	C-2
65.2	CH₃	N-OCH₃

#### Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **N-Methoxyanhydrovobasinediol** (Placeholder Data)

Ionization Mode	Mass Analyzer	Calculated m/z	Measured m/z	Molecular Formula
ESI+	TOF	[M+H]+ 367.2016	367.2018	C21H26N2O3

# **Experimental Protocols NMR Spectroscopy**

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe would be utilized for acquiring NMR spectra.



Sample Preparation: Approximately 5-10 mg of **N-Methoxyanhydrovobasinediol** would be dissolved in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

#### Data Acquisition:

- ¹H NMR: Spectra would be acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ¹³C NMR: Spectra would be acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
- 2D NMR: COSY, HSQC, and HMBC experiments would be performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

Data Processing: All spectra would be processed using MestReNova (or similar software). The  $^{1}$ H NMR spectra would be referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  7.26 ppm), and the  $^{13}$ C NMR spectra would be referenced to the CDCl<sub>3</sub> solvent peak ( $\delta$  77.16 ppm).

#### **High-Resolution Mass Spectrometry (HRMS)**

Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with a dual AJS ESI source would be used.

Sample Preparation: A stock solution of **N-Methoxyanhydrovobasinediol** would be prepared in methanol at a concentration of 1 mg/mL. This would be further diluted to 1  $\mu$ g/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

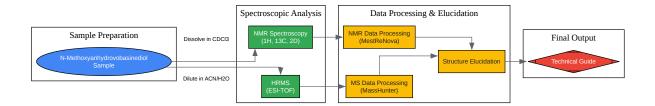
Data Acquisition: The sample would be introduced via direct infusion at a flow rate of 5  $\mu$ L/min. The mass spectrometer would be operated in positive ion mode with a mass range of m/z 100-1000. The capillary voltage would be set to 3500 V, and the fragmentor voltage to 175 V.

Data Processing: Data would be acquired and processed using Agilent MassHunter software. The measured mass would be compared to the calculated mass for the protonated molecule [M+H]<sup>+</sup> to confirm the elemental composition.

### **Visualizations**



#### **Experimental Workflow**

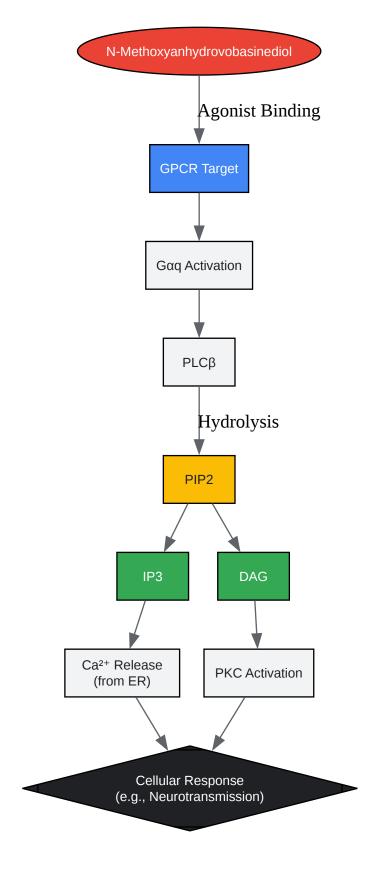


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Caption: Experimental workflow for spectroscopic data acquisition and analysis.

#### **Hypothetical Signaling Pathway Involvement**





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Caption: Hypothetical signaling pathway involving N-Methoxyanhydrovobasinediol.







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